Ectoine
Overview
Description
Ectoine is a cyclic tetrahydropyrimidine organic osmolyte, discovered in the halophilic bacterium Ectothiorhodospira halochloris . It is an amino acid and a natural compound found within and derived from several species of bacteria . It is a carboxamidine heterocycle obtained by formal condensation of (2S)-2,4-diaminobutanoic acid with acetic acid .
Synthesis Analysis
Ectoine is synthesized in three successive enzymatic reactions starting from aspartic β-semialdehyde . The genes involved in the biosynthesis are called ectA, ectB, and ectC, encoding the enzymes L-2,4-diaminobutyric acid acetyltransferase, L-2,4-diaminobutyric acid transaminase, and L-ectoine synthase, respectively . Ectoine synthase (EctC) is the signature enzyme for the production of ectoine .Molecular Structure Analysis
Ectoine synthase (EctC) is a member of the cupin superfamily and forms dimers, both in solution and in crystals . High-resolution crystal structures of the EctC protein have been obtained .Chemical Reactions Analysis
EctC catalyzes the last step in ectoine synthesis through cyclo-condensation of the EctA-formed substrate N -gamma-acetyl-L-2,4-diaminobutyric acid via a water elimination reaction .Physical And Chemical Properties Analysis
Ectoine is an amino acid derivative in the form of an amphoteric ion (molecular weight of 142.2 Da). This feature confers ectoine superior solubility in polar solvents .Scientific Research Applications
Ectoine in Cell Stress Protection and Biotechnological Production
Ectoine is produced by microorganisms to protect against environmental stresses such as high salinity, extreme temperatures, and drying. Its ability to stabilize macromolecules, cells, and tissues has led to its application as a therapeutic agent for various diseases. Efforts to improve ectoine production focus on optimizing bioprocesses, employing both metabolic and bioprocess engineering strategies. The importance of reactor design, operation strategies, and the integration of metabolic engineering to optimize ectoine production at an industrial scale is emphasized, highlighting ectoine's widespread applications and the ongoing efforts to enhance its production efficiency (Pastor et al., 2010).
Ectoine as a DNA Protectant
Recent studies have highlighted ectoine's role in protecting DNA from damage caused by ionizing radiation. This property is particularly relevant for its application in reducing radiation-induced damage in human skin cells, suggesting potential uses in cancer radiation therapy and other medical applications where DNA protection is crucial (Schröter et al., 2017).
Therapeutic Applications and Skin Protection
Ectoine has been demonstrated to be effective in treating mild to moderate atopic dermatitis, offering a novel option for patients with this condition. Its protective effects on human skin, combined with its ability to improve skin hydration and barrier function, underline its value in dermatological applications (Marini et al., 2013).
Ectoine in Veterinary Medicine and Biotechnology
Ectoine's role extends beyond human medical applications to include enzyme stabilization and protective effects in animals. It shows promise in treatments for neurodegenerative diseases, inflammation, and other therapeutic potentials in both human and veterinary medicine (Bownik & Stępniewska, 2016).
Metabolic Engineering for Ectoine Production
Efforts in metabolic engineering have led to high-yield ectoine production in Corynebacterium glutamicum, showcasing the application of genetic engineering techniques to enhance ectoine production. These strategies involve optimizing the metabolic pathway for ectoine synthesis and demonstrate the potential for large-scale production of ectoine using engineered microorganisms (Jiang et al., 2022).
properties
IUPAC Name |
(6S)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXNXVUDBPYKBA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NCC[C@H](N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869280 | |
Record name | Ectoine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ectoine | |
CAS RN |
96702-03-3 | |
Record name | Ectoine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96702-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ectoine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096702033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ectoine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECTOINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GXZ3858RY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ectoine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240650 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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